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Compound of Interest

2-Chloro-5-hydroxypyridine-3-
Compound Name:
carbonitrile

cat. No.: B1367269

An In-Depth Comparative Guide to 2-Chloro-5-hydroxypyridine-3-carbonitrile and Its
Analogs for Drug Discovery Professionals

Introduction: The Versatile Pyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, serving as a fundamental scaffold in
a vast array of FDA-approved drugs.[1] Its unique electronic properties and ability to participate
in hydrogen bonding make it a privileged structure in the design of biologically active
molecules. Within this class, the hydroxypyridine-carbonitrile framework is of particular interest
due to its synthetic versatility and presence in compounds exhibiting a wide spectrum of
pharmacological activities, including antimicrobial, antiproliferative, and anti-inflammatory
properties.[1][2]

This guide provides a comparative analysis of 2-Chloro-5-hydroxypyridine-3-carbonitrile, a
key building block, and its structural analogs. We will delve into their synthesis,
physicochemical properties, and structure-activity relationships (SAR), offering field-proven
insights and experimental data to support researchers and scientists in the development of
novel therapeutics.

Physicochemical Properties: A Comparative
Overview
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The identity and position of substituents on the pyridine ring dramatically influence the
molecule's physical and chemical characteristics, such as solubility, melting point, and
electronic distribution. These factors are critical determinants of pharmacokinetic and
pharmacodynamic behavior. A comparison of the core compound with selected analogs
highlights this diversity.
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Compound
Name

CAS Number

Molecular
Formula

Molecular
Weight ( g/mol

)

Key Features /
Notes

2-Chloro-5-
hydroxypyridine-
3-carbonitrile

74650-75-2

CeH3CIN20

154.55

The parent
compound,
featuring key
chloro, hydroxyl,
and nitrile
functional

groups.[3][4]

2-Chloro-5-
nitropyridine-3-

carbonitrile

31309-08-7

CeH2CIN302

183.55

A nitro analog,
often used as a
synthetic
precursor. The
strong electron-
withdrawing nitro
group
significantly

alters reactivity.

5-Chloro-2-
hydroxypyridine-
3-carbonitrile

Not specified

CeH3CIN20

154.55

An isomer of the
parent
compound,
existing in
tautomeric
equilibrium with
5-chloro-2-oxo-
1H-pyridine-3-

carbonitrile.[5]

3-
Hydroxypyridine-
2-carbonitrile

932-35-4

CesHaN20

120.11

An isomer
lacking the
chloro
substituent,
providing a
baseline for

assessing the
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halogen's

impact.[6]

An analog where
the 2-chloro

group is replaced

2-Amino-5- by an amino
o 55717-46-9 CsHeN20 110.11 o
hydroxypyridine group, altering its
hydrogen

bonding capacity

and basicity.[7]

The hydroxyl

group is replaced

by a formyl
roup,
2-Chloro-5- g P )
o introducing a
formylpyridine-3-  176433-46-8 C7H3CIN20 166.57 )
o reactive
carbonitrile
aldehyde

functionality for
further

derivatization.

Synthetic Strategies: Building the Pyridine Core

The synthesis of substituted pyridines is a mature field, yet the construction of polysubstituted
derivatives like 2-chloro-5-hydroxypyridine-3-carbonitrile requires strategic planning.
Synthetic routes often involve either building the ring from acyclic precursors or modifying a
pre-existing pyridine core.

A common strategy for modifying the pyridine ring involves nucleophilic substitution,
electrophilic substitution, and functional group interconversion. For instance, the hydroxyl group
in many of these compounds is often introduced via the diazotization of an amino group or the
demethylation of a methoxy precursor.[8][9][10]

The following diagram illustrates a generalized workflow for the synthesis and derivatization of
the hydroxypyridine-carbonitrile scaffold.
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Caption: Generalized synthetic workflow for hydroxypyridine-carbonitrile and its analogs.
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Structure-Activity Relationship (SAR): Decoding
Functional Group Impact

The biological activity of pyridine derivatives is exquisitely sensitive to their substitution
patterns. SAR analysis reveals how specific functional groups and their positions influence
antiproliferative and antimicrobial effects.[11]

¢ Hydroxyl and Methoxy Groups: The presence of hydroxyl (-OH) groups often enhances
biological activity, potentially by acting as hydrogen bond donors or acceptors, facilitating
interaction with biological targets. Studies have shown that introducing -OH groups can
significantly decrease ICso values in cancer cell lines.[1] Methoxy (-OCHs) groups also
modulate activity, with their number and position being critical factors.[11]

» Halogens (Cl, Br, F): Halogens, particularly chlorine, are frequently incorporated to enhance
potency. They can increase lipophilicity, improving membrane permeability, and can
participate in halogen bonding, a specific type of non-covalent interaction with protein
targets.

e Cyano Group (-CN): The nitrile functionality is a strong electron-withdrawing group and a
versatile synthetic handle. It can act as a hydrogen bond acceptor and can be hydrolyzed to
carboxamides or carboxylic acids, providing avenues for further derivatization.[12]

e Amino Group (-NHz2): Replacing a chloro group with an amino group introduces a strong
hydrogen bond donor and increases the polarity and basicity of the molecule, which can
drastically alter its target binding profile and pharmacokinetic properties.

The interplay of these functional groups dictates the overall electronic and steric profile of the
molecule, which in turn governs its interaction with biological targets.
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Substituent Effects on Bioactivity
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Caption: Structure-Activity Relationship (SAR) map for the hydroxypyridine-carbonitrile scaffold.

Comparative Biological Profile

While comprehensive data for 2-chloro-5-hydroxypyridine-3-carbonitrile itself is sparse in
publicly available literature, studies on closely related analogs provide valuable insights into the
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potential of this chemical class. For example, a series of novel 3-hydroxypyridine-4-one
derivatives were synthesized and evaluated for antimicrobial activity.[2]

Compound/Cla . . Results
Organism(s) Activity Type Reference

ss (MIC/ICs0)

3-

Hydroxypyridine- ) ) )

o S. aureus, E. coli  Antibacterial MIC = 32 pg/mL [2]

4-one derivative

(6c)

3- ) Moderate activity
C. albicans, A.

Hydroxypyridine- ) Antifungal (MIC =128-512 [2]
niger

4-one derivatives 9 pg/mL)

Substituted

o MCF7 (Breast o )
Pyridine Antiproliferative ICs0=0.91 mM [1]

o Cancer Cell Line)
(derivative 20)

These results underscore the potential of the hydroxypyridine scaffold. The antibacterial activity
of the 3-hydroxypyridine-4-one analog against both Gram-positive (S. aureus) and Gram-
negative (E. coli) bacteria is particularly noteworthy, suggesting a broad spectrum of activity
that warrants further investigation.[2] The significant antiproliferative activity observed in other
pyridine derivatives further highlights the therapeutic potential of this compound class.[1]

Experimental Protocols

To facilitate further research, we provide representative protocols based on established
literature.

Protocol 1: Synthesis of 2-Chloro-5-hydroxypyridine

This protocol describes the hydrolysis of an acetate-protected precursor, a common step in
synthesizing hydroxypyridines.[13]

Objective: To deprotect 2-Chloro-5-acetoxypyridine to yield 2-Chloro-5-hydroxypyridine.

Materials:
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2-Chloro-5-acetoxypyridine

Methanol (MeOH)

Potassium Carbonate (K2CO3)

Diethyl ether

1N Hydrochloric Acid (HCI)

Saturated aqueous NaCl (brine)

Magnesium Sulfate (MgSQa)

Round-bottom flask, magnetic stirrer, rotary evaporator

Procedure:

Dissolve 2-Chloro-5-acetoxypyridine (1.0 eq) in methanol in a round-bottom flask.

Add solid potassium carbonate (0.5 eq) to the solution.

Stir the reaction mixture at room temperature for approximately 2 hours. Monitor the reaction
progress using Thin Layer Chromatography (TLC).

Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

Dilute the residue with diethyl ether and water.

Transfer the mixture to a separatory funnel. Adjust the aqueous layer to a neutral pH (~7) by
the dropwise addition of 1N HCI.

Separate the layers and extract the aqueous phase twice more with diethyl ether.

Combine the organic extracts and wash with a saturated solution of aqueous NacCl.

Dry the organic layer over anhydrous MgSOa, filter, and concentrate in vacuo to yield the
product.
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Protocol 2: General Microdilution Method for
Antimicrobial Susceptibility Testing

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration
(MIC) of a compound.[2]

Objective: To determine the MIC of a test compound against bacterial strains.

Materials:

Test compound

Bacterial strains (e.g., S. aureus, E. coli)

Mueller-Hinton Broth (MHB)

96-well microtiter plates

Spectrophotometer or plate reader

Procedure:

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

» In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a
range of concentrations.

o Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

 Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a
final concentration of approximately 5 x 10> CFU/mL.

* Include positive (bacteria without compound) and negative (broth only) controls.
 Incubate the plates at 37°C for 18-24 hours.

e The MIC is defined as the lowest concentration of the compound that completely inhibits
visible bacterial growth.
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Conclusion and Future Outlook

2-Chloro-5-hydroxypyridine-3-carbonitrile and its analogs represent a rich chemical space
for the discovery of new therapeutic agents. The strategic placement of chloro, hydroxyl, and
nitrile groups provides a synthetically tractable scaffold with a high potential for biological
activity. Comparative analysis shows that subtle modifications, such as altering the position of a
substituent or replacing it with another functional group (e.g., amino, alkoxy), can lead to
significant changes in physicochemical properties and biological function.

Future research should focus on the systematic synthesis and screening of a broader library of
analogs to further elucidate the structure-activity relationships. Investigating the mechanism of
action for the most potent compounds through molecular docking studies and biochemical
assays will be crucial for optimizing lead compounds.[2] The versatility of the nitrile group
should be exploited for the creation of diverse derivatives, expanding the pharmacological
potential of this promising scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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